
4-Methylhept-6-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhept-6-yn-2-one is a chemical compound that belongs to the family of alkynes. It is also known as Meldrum's acid and is widely used in the field of organic chemistry. The compound has a unique structure and properties that make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 4-Methylhept-6-yn-2-one is not fully understood. However, it is believed that the compound acts as a Michael acceptor and undergoes nucleophilic addition reactions with various nucleophiles. The compound can also undergo cycloaddition reactions with dienes and alkynes. The unique structure of 4-Methylhept-6-yn-2-one allows it to participate in a variety of chemical reactions, making it a valuable tool for scientific research.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 4-Methylhept-6-yn-2-one. However, studies have shown that the compound has antibacterial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. Further research is needed to understand the full extent of the compound's biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylhept-6-yn-2-one in lab experiments is its versatility. The compound can participate in a variety of chemical reactions, making it a valuable tool for organic synthesis. Additionally, the synthesis method is relatively simple, and the compound is readily available. However, one limitation of using 4-Methylhept-6-yn-2-one is its reactivity. The compound is highly reactive and can be difficult to handle. Additionally, the compound can be toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 4-Methylhept-6-yn-2-one in scientific research. One area of interest is the synthesis of new heterocyclic compounds using 4-Methylhept-6-yn-2-one as a building block. Additionally, the compound can be used to synthesize new pharmaceuticals and agrochemicals. Further research is also needed to understand the full extent of the compound's biochemical and physiological effects. Overall, 4-Methylhept-6-yn-2-one is a valuable tool for scientific research, and its versatility makes it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 4-Methylhept-6-yn-2-one involves the reaction between Meldrum's acid and an alkyl halide or an aldehyde. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride. The resulting product is a yellowish liquid that is soluble in water and organic solvents. The synthesis method is relatively simple, and the yield can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
4-Methylhept-6-yn-2-one is widely used in the field of organic chemistry as a building block for the synthesis of various compounds. It can be used to synthesize heterocyclic compounds, carboxylic acids, and other organic molecules. The compound is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used as a ligand in coordination chemistry, and it can form complexes with transition metals.
Propriétés
Numéro CAS |
147120-42-1 |
|---|---|
Nom du produit |
4-Methylhept-6-yn-2-one |
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4-methylhept-6-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h1,7H,5-6H2,2-3H3 |
Clé InChI |
AEYQFXYOCZHEAD-UHFFFAOYSA-N |
SMILES |
CC(CC#C)CC(=O)C |
SMILES canonique |
CC(CC#C)CC(=O)C |
Synonymes |
6-Heptyn-2-one, 4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)
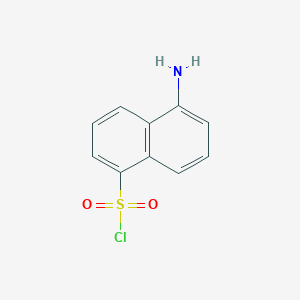
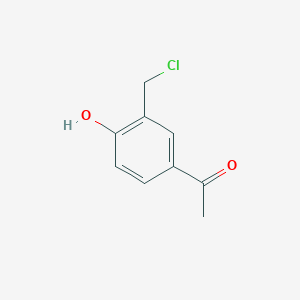
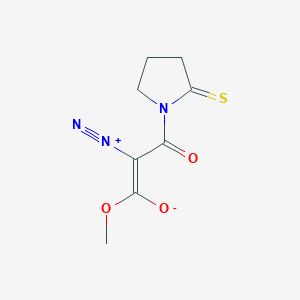
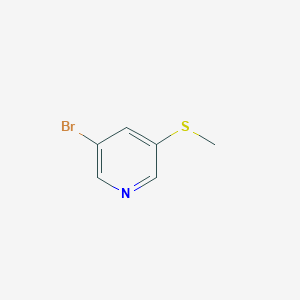
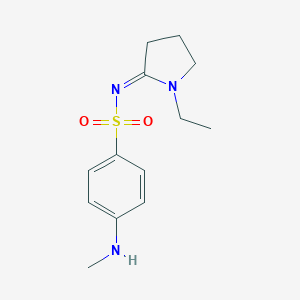
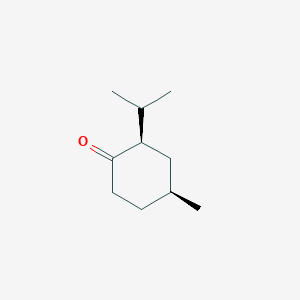
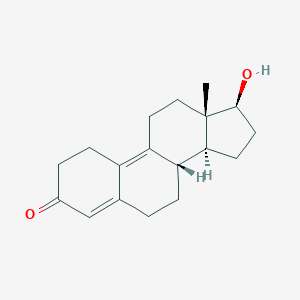
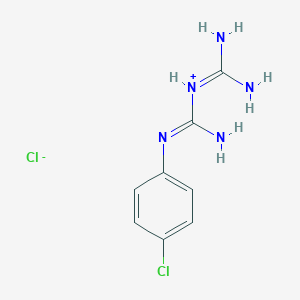
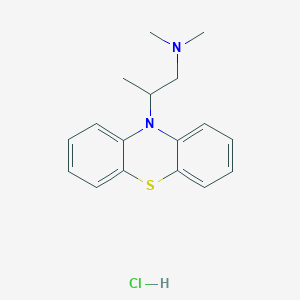
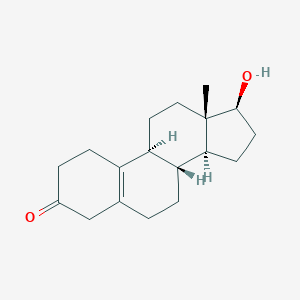
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
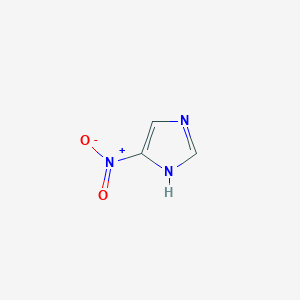
![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)